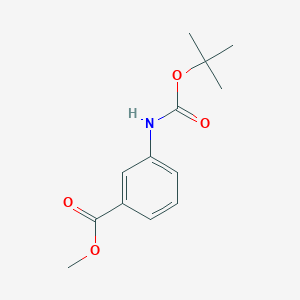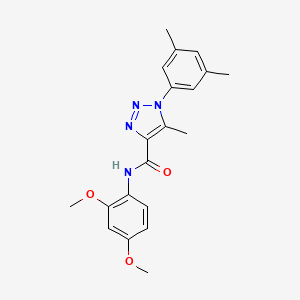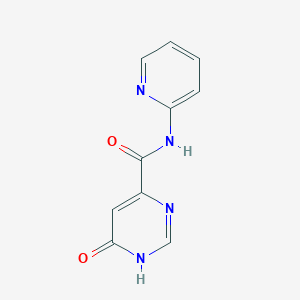
Methyl 3-((tert-butoxycarbonyl)amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-((tert-butoxycarbonyl)amino)benzoate” is a chemical compound with the IUPAC name “methyl 3- { [ (tert-butoxycarbonyl)amino]methyl}benzoate” and the InChI code "1S/C14H19NO4/c1-14 (2,3)19-13 (17)15-9-10-6-5-7-11 (8-10)12 (16)18-4/h5-8H,9H2,1-4H3, (H,15,17)" . It is a white to off-white solid .
Molecular Structure Analysis
The molecular structure of “Methyl 3-((tert-butoxycarbonyl)amino)benzoate” can be represented by the InChI code "1S/C14H19NO4/c1-14 (2,3)19-13 (17)15-9-10-6-5-7-11 (8-10)12 (16)18-4/h5-8H,9H2,1-4H3, (H,15,17)" . This indicates that the molecule consists of 14 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms.Physical And Chemical Properties Analysis
“Methyl 3-((tert-butoxycarbonyl)amino)benzoate” is a white to off-white solid . It has a molecular weight of 265.31 . The compound is stored in a refrigerator and shipped at room temperature .Wissenschaftliche Forschungsanwendungen
Polymorphism and Molecular Conformation
"Methyl 2-{2-[(tert-butoxycarbonyl)amino]-2-methylpropanamido}-2-methylpropanoate" demonstrates polymorphism and molecular conformation relevant for understanding molecular structures and designing materials with specific properties. The compound crystallizes in two polymorphic forms, both adopting similar molecular conformations indicative of potential applications in the development of materials with tailored structural characteristics (Gebreslasie, Jacobsen, & Görbitz, 2011).
Synthesis of Non-proteinogenic Amino Acids
The synthesis of protected 2,3-l-Diaminopropanoic acid (l-Dap) methyl esters, using tert-butyloxycarbonyl (Boc) moieties, highlights the compound's utility in preparing orthogonally protected methyl esters of non-proteinogenic amino acids. These findings are significant for the synthesis of peptides and the study of their biological activities (Temperini et al., 2020).
Methylation of Amino-cyclodextrins
A method for the per-O-methylation of amino-cyclodextrins utilizing the tert-butyloxycarbonyl protecting group showcases the compound's role in modifying cyclodextrins for potential applications in drug delivery and material science (Kordopati & Tsivgoulis, 2018).
Oxoindole-linked α-alkoxy-β-amino Acid Derivatives
The study of oxoindolyl α-hydroxy-β-amino acid derivatives, protected by the tert-butoxycarbonyl group, contributes to the field of organic synthesis, particularly in the creation of compounds with potential pharmacological activities (Ravikumar et al., 2015).
Efficient Synthesis of Benzyl Amino-ω-iodoalkanoates
The efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected l-amino acids demonstrates the compound's role in synthesizing key intermediates for pharmaceutical development, showcasing its utility in organic synthesis and potential drug discovery (Koseki, Yamada, & Usuki, 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
This compound is a derivative of tert-butoxycarbonyl-protected amino acids, which are commonly used in peptide synthesis . Therefore, it’s plausible that this compound may interact with proteins or enzymes involved in peptide synthesis or modification.
Mode of Action
Tert-butoxycarbonyl (boc) protected amino acids, from which this compound is derived, are known to be used in peptide synthesis . The Boc group serves as a protective group for the amino group during peptide bond formation, preventing unwanted side reactions .
Biochemical Pathways
Given its structural similarity to Boc-protected amino acids, it may be involved in pathways related to peptide synthesis or modification .
Result of Action
As a derivative of Boc-protected amino acids, it may play a role in peptide synthesis or modification .
Eigenschaften
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(16)14-10-7-5-6-9(8-10)11(15)17-4/h5-8H,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGMHLRIKCHNEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-((tert-butoxycarbonyl)amino)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3,4-dichlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2440376.png)
![[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B2440377.png)
![N-(5-benzyl-1,3-thiazol-2-yl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2440378.png)
![Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2440380.png)
![2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2440383.png)


![N-(3,4-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2440388.png)
![2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2440390.png)


